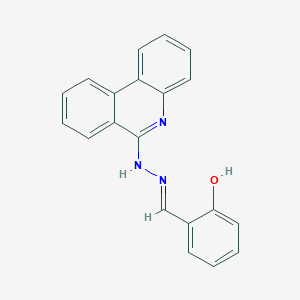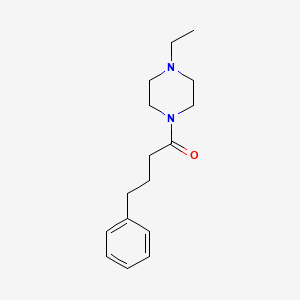![molecular formula C20H18N4O B6059966 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B6059966.png)
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, also known as MIH, is a synthetic compound that has shown potential in various scientific research applications. MIH belongs to the family of indole-based compounds and has been synthesized using different methods.
作用機序
The mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is not fully understood. However, it has been suggested that 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide may exert its effects through the inhibition of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to improve cognitive function and protect neurons against oxidative stress-induced damage.
実験室実験の利点と制限
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility, low cost, and potential for use in various scientific research applications. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. First, further studies are needed to elucidate the mechanism of action of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide. Second, the potential of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation needs to be explored further. Third, the development of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide analogs with improved pharmacological properties is warranted. Fourth, the potential toxicity of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide at high concentrations needs to be further investigated. Finally, the development of novel methods for the synthesis of 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide and its analogs is an area of future research.
Conclusion:
In conclusion, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide is a synthetic compound that has shown potential in various scientific research applications. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods and has exhibited anti-proliferative, neuroprotective, and anti-inflammatory activities. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has several advantages for lab experiments, including its synthetic accessibility and low cost. However, 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide also has limitations, including its limited solubility in water and potential toxicity at high concentrations. There are several future directions for the research on 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide, including the elucidation of its mechanism of action, the exploration of its therapeutic potential, and the development of novel synthetic methods and analogs.
合成法
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been synthesized using different methods, including the condensation of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of acetic acid and refluxing the reaction mixture for several hours. Another method involves the reaction of 2-methylindole-3-carboxaldehyde with 1-methyl-1H-indole-3-carbohydrazide in the presence of p-toluenesulfonic acid and refluxing the reaction mixture for several hours. Both methods yield 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide as a yellow solid.
科学的研究の応用
1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has shown potential in various scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also been shown to protect neurons against oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. 1-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-1H-indole-3-carbohydrazide has also exhibited anti-inflammatory activity in animal models of inflammation.
特性
IUPAC Name |
1-methyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-13-16(14-7-3-5-9-18(14)22-13)11-21-23-20(25)17-12-24(2)19-10-6-4-8-15(17)19/h3-12,22H,1-2H3,(H,23,25)/b21-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAADRUCFKFNXAA-SRZZPIQSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NNC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=N/NC(=O)C3=CN(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N'-[(E)-(2-methyl-1H-indol-3-yl)methylidene]-1H-indole-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6059888.png)

![3H-imidazo[2,1-a]isoindol-2(5H)-imine hydrochloride](/img/structure/B6059899.png)

![1-(2-methoxyethyl)-N-[2-(3-methyl-2-thienyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6059930.png)
![N-(3,4-dichlorophenyl)-2-[(2-furylmethyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B6059943.png)
![4-(4-chlorophenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6059946.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methyl-2-propen-1-yl)acetamide](/img/structure/B6059953.png)
![1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-(methoxymethyl)piperidine](/img/structure/B6059955.png)

![3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B6059958.png)
![3-{2-[3-(hydroxymethyl)-3-(2-phenylethyl)-1-piperidinyl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059965.png)

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B6059978.png)